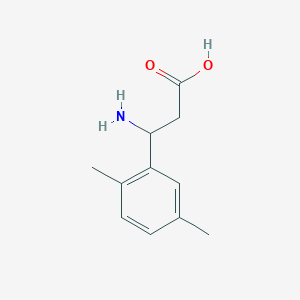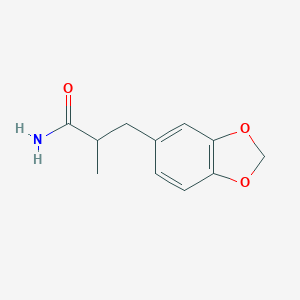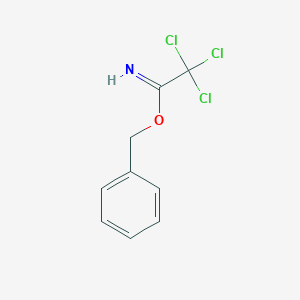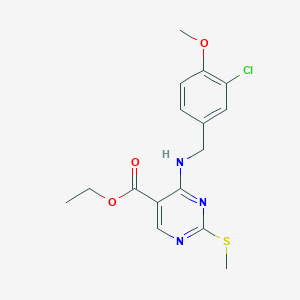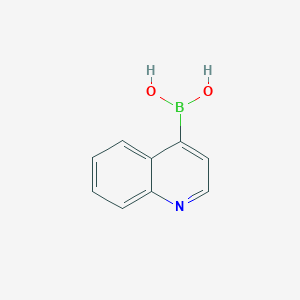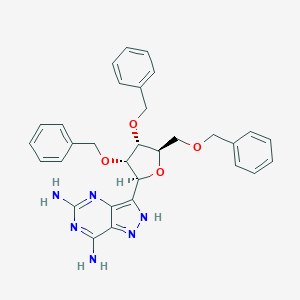
5-Aminoformycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminoformycin A is a natural product that belongs to the group of nucleoside antibiotics. It is produced by Streptomyces sp. strain SF-1044, a soil bacterium that was isolated from a sample collected in Japan. 5-Aminoformycin A has been found to exhibit potent antitumor activity, making it a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of 5-Aminoformycin A involves the inhibition of DNA synthesis, which is a crucial process for the growth and proliferation of cancer cells. It does so by inhibiting the enzyme adenosine deaminase, which is involved in the metabolism of purine nucleotides. This leads to the accumulation of toxic metabolites that inhibit DNA synthesis and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
5-Aminoformycin A has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage, inhibit cell cycle progression, and modulate the expression of several genes involved in cancer progression. In addition, it has been found to have immunomodulatory effects, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Aminoformycin A is its potent antitumor activity, which makes it a promising candidate for cancer treatment. In addition, it has been found to enhance the antitumor activity of other chemotherapeutic agents, making it a potential candidate for combination therapy. However, one of the main limitations of 5-Aminoformycin A is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, its toxicity profile and pharmacokinetics need to be further studied to determine its suitability for clinical use.
Direcciones Futuras
There are several future directions for the study of 5-Aminoformycin A. One direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the study of its toxicity profile and pharmacokinetics to determine its suitability for clinical use. Furthermore, the combination of 5-Aminoformycin A with other chemotherapeutic agents should be further studied to determine its potential as a combination therapy. Finally, the study of its immunomodulatory effects should be further explored to determine its potential as an immunotherapy agent.
Conclusion:
In conclusion, 5-Aminoformycin A is a promising candidate for cancer treatment due to its potent antitumor activity. Its complex synthesis method and limited toxicity profile need to be further studied to determine its suitability for clinical use. However, its potential as a combination therapy and immunotherapy agent should be further explored to determine its full potential in cancer treatment.
Métodos De Síntesis
The synthesis of 5-Aminoformycin A is a complex process that involves several steps. The first step is the conversion of 2-deoxyribose to 2-deoxy-2,3-unsaturated ribose, which is then treated with ammonia to form the corresponding 5-amino-2,3-unsaturated ribose. The next step involves the coupling of the 5-amino-2,3-unsaturated ribose with formycin B, which is then followed by a series of deprotection and purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
5-Aminoformycin A has been extensively studied for its antitumor activity. It has been found to exhibit potent cytotoxicity against a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors. In addition, it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment. Furthermore, 5-Aminoformycin A has been found to enhance the antitumor activity of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propiedades
Número CAS |
122018-90-0 |
|---|---|
Nombre del producto |
5-Aminoformycin A |
Fórmula molecular |
C31H32N6O4 |
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
3-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-2H-pyrazolo[4,3-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C31H32N6O4/c32-30-26-24(34-31(33)35-30)25(36-37-26)28-29(40-18-22-14-8-3-9-15-22)27(39-17-21-12-6-2-7-13-21)23(41-28)19-38-16-20-10-4-1-5-11-20/h1-15,23,27-29H,16-19H2,(H,36,37)(H4,32,33,34,35)/t23-,27-,28+,29-/m1/s1 |
Clave InChI |
WENLZMQZXRANMU-HYJYBNJOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
SMILES canónico |
C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Otros números CAS |
122018-90-0 |
Sinónimos |
5,7-diamino-3-(2,3,5-tri-O-benzyl-beta-ribofuranosyl)pyrazolo(4,3-d)pyrimidine 5-aminoformycin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



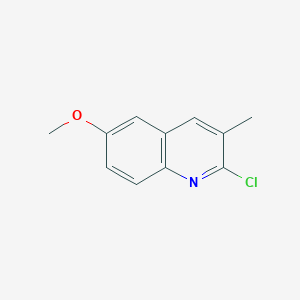
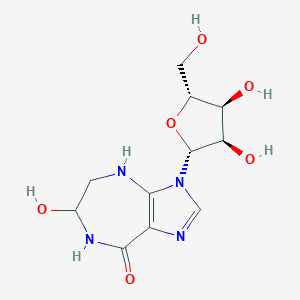
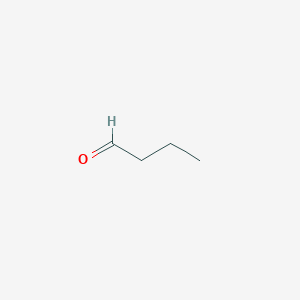

![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
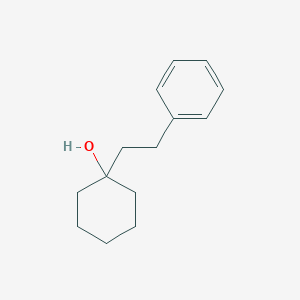
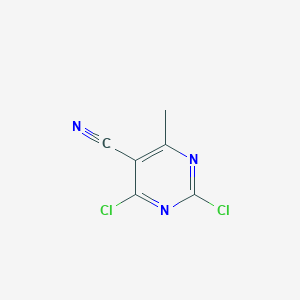
palladium(II) dichloride](/img/structure/B50169.png)
